molecular formula C11H10N2O3 B3263216 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 36991-59-0

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3263216
CAS No.: 36991-59-0
M. Wt: 218.21 g/mol
InChI Key: CSXSDMZVYPAYCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent . The reaction conditions often involve refluxing in a solvent such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-5-3-6(2)8-7(4-5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXSDMZVYPAYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225534
Record name 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36991-59-0
Record name 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36991-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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